molecular formula C5H4N2O B12273726 4-Methyl-1,3-oxazole-2-carbonitrile

4-Methyl-1,3-oxazole-2-carbonitrile

Cat. No.: B12273726
M. Wt: 108.10 g/mol
InChI Key: GCIWLZNEHIFDBV-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is a derivative of oxazole, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1,3-oxazole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-oxazole with sodium nitrite and dilute hydrochloric acid to form the nitrile group . Another method includes the use of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1,3-oxazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-oxazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral DNA by targeting viral DNA polymerase . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,3-oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

4-methyl-1,3-oxazole-2-carbonitrile

InChI

InChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3

InChI Key

GCIWLZNEHIFDBV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C#N

Origin of Product

United States

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